3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused bicyclic structure that incorporates both pyrazole and pyrimidine rings, with a cyano group and a carboxylic acid functional group. The compound exhibits significant biological activity, particularly in the realm of medicinal chemistry, where it has been investigated for its potential as an inhibitor of various kinases, including cyclin-dependent kinases.
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is classified as a heterocyclic compound due to its cyclic structure containing atoms of at least two different elements (in this case, nitrogen and carbon). It is further categorized under pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.
The synthesis of 3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions that can include cyclization processes and functional group transformations. Common methods include:
For instance, one synthesis route involves heating a mixture of 3-amino-4-cyanopyrazole with appropriate reagents under controlled conditions to yield the desired product. The reaction conditions such as temperature, solvent choice (e.g., ethanol-water mixtures), and pH adjustments are crucial for optimizing yields and purity .
The molecular structure of 3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid features:
This arrangement contributes to its chemical reactivity and biological activity.
The molecular formula is , with a molar mass of approximately 194.16 g/mol. The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration.
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid participates in various chemical reactions that enhance its utility in medicinal chemistry:
For example, the reaction of this compound with aromatic aldehydes has been explored to develop novel derivatives with enhanced biological activities. The optimization of reaction conditions such as temperature and reagent concentrations plays a significant role in achieving high yields .
The mechanism of action for compounds like 3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid often involves inhibition of specific kinases. These enzymes play critical roles in cell cycle regulation and signal transduction pathways.
In studies involving cyclin-dependent kinase inhibition, this compound has demonstrated significant inhibitory effects against various cancer cell lines. For instance, it was shown to induce apoptosis in HepG-2 cells by arresting the cell cycle at specific phases (G1/S or G2/M), indicating its potential as an anticancer agent .
The physical properties include:
Chemical properties encompass:
Relevant data can be obtained through spectroscopic methods such as Infrared (IR) spectroscopy and Mass Spectrometry (MS), confirming the presence of functional groups and molecular weight .
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several applications in scientific research:
The synthesis of 3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid relies on sequential functionalization of pyrazole precursors. A common approach involves cyclocondensation of 5-amino-3-cyanopyrazole with 1,3-biselectrophilic reagents like diethyl malonate or β-ketoesters. As demonstrated by Fu et al., stoichiometric control is critical: Excess diethyl malonate yields the 6-ethoxycarbonyl intermediate directly, while substoichiometric amounts necessitate Vilsmeier-Haack conditions (POCl₃/DMF) for subsequent carboxyl group activation [7]. Portilla et al. optimized this using microwave irradiation with β-enaminones, achieving 75–92% yields of advanced intermediates through an aza-Michael addition-cyclocondensation cascade [7]. The final hydrolysis of ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 12680694) [8] requires alkaline conditions (2M NaOH, 80°C), yielding the target carboxylic acid with >95% conversion [3] [8].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS Number | Function | Typical Yield |
---|---|---|---|
Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate | 64689-81-2 | Carboxylate protection | 61–71% [3] [7] |
5-Amino-3-cyanopyrazole | N/A | Cyclocondensation core | N/A |
5,7-Dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine | N/A | Halogen-activated intermediate | 89% [10] |
Regioselective incorporation of the cyano group is achieved using β-ketonitriles or cyanamide derivatives. The nitrile functionality participates both as a reaction site and an electronic director during ring closure. Lindsley et al. demonstrated that electron-deficient aminopyrazoles (e.g., 4-bromo derivatives) enhance cyclization kinetics under acid catalysis [7]. A prototypical route employs methyl 2-cyanoacetate with 5-aminopyrazole-4-carbonitrile, where the cyano group at C3 remains intact post-cyclization due to its kinetic inertness [2] [6]. Crucially, microwave irradiation (120°C, 30 min) reduces side-product formation compared to reflux (Δ15% yield) by minimizing decarboxylation [7]. The carboxyl group is simultaneously introduced via ester hydrolysis, with the C3-cyano group stabilizing the anion intermediate during nucleophilic attack [6].
Fig. 1: Cyclocondensation Mechanism
1. Nucleophilic attack: NH₂ of aminopyrazole on β-carbon of β-ketonitrile 2. Cyclization: Pyrazole N1 attacks carbonyl carbon 3. Aromatization: Dehydration + ester hydrolysis → Carboxylic acid
While the C3-cyano group enhances binding affinity to kinases like CSNK2A, its metabolic lability necessitates bioisosteric replacement. Studies on pyrazolo[1,5-a]pyrimidine-based kinase inhibitors revealed that replacing the 4’-methyl group (cLogP=0.38) with ethylenediamines (e.g., N,N-dimethylethylenediamine; cLogP=0.03) reduces microsomal clearance by 40% in mice [9]. The 3-aminomethyl piperidine analog (1h) further improves metabolic stability (11% clearance vs. 60% for parent) while retaining CSNK2A potency (pIC₅₀=7.1) [9]. For the carboxylic acid moiety, prodrug strategies like morpholine amidation (e.g., 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine) enhance solubility from 1.4 μg/mL to >66 μg/mL, mitigating Phase II GST-mediated conjugation [9] [10].
Transition-metal catalysis enables late-stage diversification of the pyrazolo[1,5-a]pyrimidine core:
Table 2: Catalytic Conditions for C—X Bond Formation
Reaction Type | Catalyst System | Substrate | Yield | Regioselectivity |
---|---|---|---|---|
Amination | Pd₂(dba)₃/XPhos, K₂CO₃ | 5,7-Dichloro-3-cyanopyrazolopyrimidine | 94% | C7 > C5 [10] |
Suzuki Coupling | Pd(OAc)₂/SPhos, K₃PO₄ | 5-Bromo-3-cyanopyrazolopyrimidine | 85% | C5 only [10] |
Oxidation | Dess-Martin Periodinane | 7-Hydroxyalkyl derivative | 78% | N/A [10] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1